4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1351652-41-9
VCID: VC11870290
InChI: InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O
Molecular Formula: C19H29NO2
Molecular Weight: 303.4 g/mol

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

CAS No.: 1351652-41-9

Cat. No.: VC11870290

Molecular Formula: C19H29NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide - 1351652-41-9

Specification

CAS No. 1351652-41-9
Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
IUPAC Name 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Standard InChI InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22)
Standard InChI Key LXUHOSBHVZQHIT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4-tert-Butylbenzoyl group: A benzene ring with a tert-butyl substituent (–C(CH₃)₃) at the 4-position, conferring steric bulk and hydrophobicity.

  • Amide linkage: Connects the aromatic system to the aliphatic amine, enhancing stability and hydrogen-bonding capacity.

  • 2-Cyclohexyl-2-hydroxyethylamine: A chiral secondary alcohol with a cyclohexyl group, introducing conformational rigidity and stereochemical complexity .

Stereochemical Considerations

The 2-hydroxyethyl group introduces a stereocenter at the carbon bearing the hydroxyl group. Synthesis protocols for analogous compounds, such as (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS 107202-39-1), highlight the importance of enantioselective methods to control biological activity . For instance, chiral pool synthesis using Boc-protected amino alcohols is a common strategy to preserve stereointegrity during amide coupling .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two precursors:

  • 4-tert-Butylbenzoic acid: Readily available via Friedel-Crafts alkylation of toluene with tert-butyl chloride.

  • 2-Cyclohexyl-2-hydroxyethylamine: Synthesized through reductive amination of cyclohexanone with ethanolamine or via azide reduction of intermediates .

Preparation of 2-Cyclohexyl-2-hydroxyethylamine

  • Cyclohexylglycinol synthesis: Cyclohexanone reacts with sodium cyanide in a Strecker reaction, followed by hydrolysis to yield cyclohexylglycine.

  • Boc protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Mesylation and displacement: The hydroxyl group is converted to a mesylate (CH₃SO₃–) using methanesulfonyl chloride, enabling nucleophilic substitution with azide (NaN₃) .

  • Reduction to amine: Staudinger reaction or catalytic hydrogenation converts the azide to the primary amine, followed by Boc deprotection with HCl .

Amide Coupling

The final step involves activating 4-tert-butylbenzoic acid as an acyl chloride (using SOCl₂) and reacting it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
Molecular formulaC₁₉H₂₉NO₂PubChem CID 56941568
Molecular weight311.44 g/molPubChem computation
LogP (octanol-water)3.2 ± 0.3XLOGP3 estimation
Topological polar surface49.1 ŲPubChem descriptor
Hydrogen bond donors2PubChem analysis

Solubility and Stability

  • Aqueous solubility: Estimated at 0.1–0.5 mg/mL (ESOL model), classified as poorly soluble .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond. Storage at –20°C under inert atmosphere is recommended .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Structural analogs of this compound, such as carbamates and sulfonamides, are prevalent in antiviral and antibiotic research . For example:

  • Antiviral agents: Cyclohexyl-containing amines are key motifs in protease inhibitors targeting viral replication .

  • Chiral building blocks: The stereocenters in 2-hydroxyethylamines serve as precursors for enantiopure drugs, reducing off-target effects .

Material Science Applications

The tert-butyl group enhances thermal stability, making derivatives potential candidates for high-performance polymers or liquid crystals .

ParameterValueSource
GHS signal wordWarningAmbeed data
Hazard statementsH302+H312+H332 (oral/toxic)Ambeed SDS
Precautionary measuresP261 (avoid inhalation)Ambeed guidelines

Environmental Impact

Predicted biodegradability (BIOWIN model): Low (persistence > 60 days) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator